N-Desmethyldoxylamine

Description

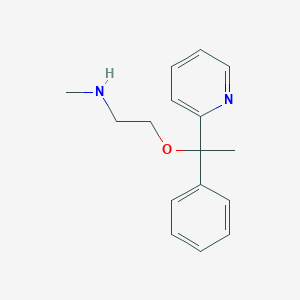

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15/h3-11,17H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCONERXBEFNHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000095 | |

| Record name | N-Methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78868-03-8 | |

| Record name | N-Desmethyldoxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078868038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLDOXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M36G349I9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Biological Activity, Metabolism, and Bioanalysis of N-Desmethyldoxylamine

Executive Summary

N-Desmethyldoxylamine (NDD) (CAS: 78868-03-8) is the primary Phase I metabolite of the first-generation antihistamine doxylamine.[1] While the parent compound is widely utilized for its H1-inverse agonism and sedative properties, NDD represents a critical analyte in forensic toxicology and pharmacokinetic profiling. This guide dissects the metabolic genesis of NDD, its pharmacological implications in anticholinergic toxidromes, and provides a validated framework for its bioanalytical quantification.

Molecular Identity and Metabolic Genesis

Chemical Structure and Properties

NDD arises from the N-demethylation of the tertiary amine on the doxylamine scaffold.[2] This modification significantly alters the lipophilicity profile (

| Property | Doxylamine (Parent) | This compound (Metabolite) |

| Molecular Formula | ||

| Molecular Weight | 270.37 g/mol | 256.35 g/mol |

| Key Modification | Tertiary Amine | Secondary Amine |

| Primary Pathway | Substrate | Product (via CYP450) |

The CYP450 Biotransformation Pathway

The conversion of doxylamine to NDD is not a single-enzyme process but a concerted effort by hepatic cytochrome P450 isoforms.[3] Research indicates that CYP2D6 , CYP1A2 , and CYP2C9 are the primary catalysts.[3]

-

Clinical Relevance: The involvement of CYP2D6 suggests that NDD formation is subject to genetic polymorphism (poor vs. ultra-rapid metabolizers), potentially altering the accumulation of the parent drug versus the metabolite in clinical populations.

Visualization: Hepatic Biotransformation Pathway

Figure 1: The stepwise N-demethylation cascade of doxylamine mediated by hepatic CYP450 enzymes.[1]

Pharmacodynamics: Receptor Affinity and Activity[5]

H1-Receptor Interaction

Doxylamine acts as an inverse agonist at the H1 receptor, stabilizing the inactive conformation. While specific

-

Retention of Activity: The secondary amine (NDD) typically retains H1 affinity, though often with reduced potency compared to the tertiary amine (parent).

-

Duration of Action: NDD contributes to the "hangover effect" observed in doxylamine use due to its slower elimination kinetics compared to the parent.

The Anticholinergic Burden

The toxicity profile of doxylamine is largely driven by antagonism at Muscarinic Acetylcholine Receptors (mAChRs, M1-M5).[3]

-

Mechanism: Competitive blockade of post-synaptic muscarinic receptors.

-

Metabolite Contribution: In overdose scenarios, NDD accumulates significantly. Although less potent than doxylamine, the total anticholinergic load (Parent + Metabolite) leads to the classic toxidrome:

Toxicology and Safety Profile

Accumulation and Rhabdomyolysis

A critical toxicological endpoint for doxylamine/NDD is rhabdomyolysis (skeletal muscle breakdown).

-

Pathophysiology: Direct sarcolemmal injury and ATP depletion coupled with psychomotor agitation (seizures).

-

Renal Risk: The release of myoglobin, combined with anticholinergic urinary retention, creates a high risk for Acute Kidney Injury (AKI).

QT Prolongation Potential

While doxylamine is not classically associated with Torsades de Pointes to the same degree as terfenadine, high concentrations of N-demethylated metabolites in other antihistamine classes have been linked to hERG channel blockade. Monitoring NDD levels is prudent in cardiotoxicity studies.[1]

Experimental Protocol: Bioanalytical Quantitation via LC-MS/MS

Objective: To develop a robust method for quantifying NDD in human plasma, distinguishing it from the parent compound using Multiple Reaction Monitoring (MRM).

Rationale: NDD lacks the methyl group of doxylamine (-14 Da).[1] Standard methods often fail to separate these chromatographically; thus, mass spectrometry is required for specificity.

Materials & Reagents[1]

-

Internal Standard (IS): Doxylamine-d5 (or this compound-d3 if available).[1]

-

Matrix: Human Plasma (K2EDTA).

-

Mobile Phase A: 10mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

-

Precipitate: Add 300 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.[1]

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to an autosampler vial. Note: Evaporation and reconstitution may be required if sensitivity < 1 ng/mL is needed.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1mm).

-

Flow Rate: 0.5 mL/min.

-

Ionization: Electrospray Positive (ESI+).

MRM Transition Table:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Rationale |

| Doxylamine | 271.2 | 182.1 | 25 eV | Cleavage of ether linkage |

| This compound | 257.2 | 182.1 | 25 eV | Common benzyl-pyridine fragment |

| This compound (Qual) | 257.2 | 167.1 | 35 eV | Secondary confirmation |

Visualization: Method Development Decision Tree

Figure 2: Logic flow for optimizing the mass spectrometric detection of this compound.

Clinical Implications & Drug-Drug Interactions (DDI)

The dependence of doxylamine metabolism on CYP2D6 creates a significant DDI landscape for NDD levels.

-

Inhibitor Scenario: Co-administration with strong CYP2D6 inhibitors (e.g., Fluoxetine, Paroxetine) will suppress NDD formation , leading to supratherapeutic levels of the parent doxylamine and increased sedation.

-

Inducer Scenario: While less common for CYP2D6, induction of CYP1A2 (e.g., via smoking) may accelerate NDD formation, potentially altering the therapeutic window.

Researcher Note: When designing clinical trials for doxylamine-containing formulations (e.g., for hyperemesis gravidarum), genotyping subjects for CYP2D6 status is recommended to reduce PK variability regarding NDD exposure.

References

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]

-

Bookstaff, R. C., et al. (1996).[5] Effects of doxylamine succinate on thyroid hormone balance and enzyme induction in mice. Toxicology and Applied Pharmacology.[5] [Link]

- Slayter, M. V., et al. (1996). Toxicity and carcinogenicity of doxylamine succinate in F344/N rats and B6C3F1 mice. Food and Chemical Toxicology.

-

Agilent Technologies. (2021).[1] Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. [Link]

Sources

N-Desmethyldoxylamine CAS number and physicochemical properties

Topic: N-Desmethyldoxylamine: Technical Profile, Physicochemical Properties, and Analytical Methodologies Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Metabolite Characterization & Analytical Standardization

Executive Summary

This compound (also known as Demethyldoxylamine or Nordoxylamine) is the primary pharmacologically relevant metabolite of the first-generation antihistamine Doxylamine. Formed via hepatic N-demethylation, it serves as a critical biomarker in pharmacokinetic (PK) profiling and a regulated impurity in pharmaceutical quality control (QC).

This guide provides a definitive technical reference for this compound, synthesizing its physicochemical data, metabolic pathways, and validated LC-MS/MS quantification protocols. It is designed to support scientists in establishing self-validating analytical workflows for DMPK (Drug Metabolism and Pharmacokinetics) and forensic toxicology.

Chemical Identity & Nomenclature

This compound exists primarily as a free base in biological matrices but is commercially supplied as a succinate salt for stability in analytical standards.

Table 1: Chemical Identity Registry

| Parameter | Technical Specification |

| Common Name | This compound |

| Synonyms | Demethyldoxylamine; Nordoxylamine; N-Methyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine |

| CAS Number (Free Base) | 78868-03-8 |

| CAS Number (Succinate Salt) | 2731375-61-2 |

| Molecular Formula | C₁₆H₂₀N₂O (Free Base) |

| Molecular Weight | 256.35 g/mol (Free Base); 374.43 g/mol (Succinate Salt) |

| IUPAC Name | N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine |

| SMILES | CNCCOC(C1=CC=CC=C1)(C)C2=NC=CC=C2 |

| InChIKey | VCONERXBEFNHJS-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the shift in properties from the parent (Doxylamine) to the metabolite is crucial for optimizing extraction recovery and chromatographic retention.

Table 2: Physicochemical Profile

| Property | Value / Description | Contextual Note |

| Physical State | White to Off-White Solid | Hygroscopic in salt form. |

| Solubility (Succinate) | DMF: ~10 mg/mLDMSO: ~3 mg/mLPBS (pH 7.2): ~3 mg/mL | High polarity facilitates aqueous compatibility in mobile phases. |

| Solubility (Free Base) | Chloroform, Methanol (Slight) | Requires organic modification for stock preparation. |

| pKa (Predicted) | ~9.5 (Secondary Amine) | Slightly more basic than Doxylamine (~9.2) due to reduced steric hindrance at the nitrogen. |

| LogP (Predicted) | ~2.1 | Reduced lipophilicity compared to Doxylamine (LogP ~2.5) results in earlier elution in Reversed-Phase LC. |

Biotransformation Pathway

The formation of this compound is a Phase I oxidative reaction catalyzed by the Cytochrome P450 system. This pathway is the rate-limiting step in Doxylamine clearance.

Mechanism:

-

Substrate Binding: Doxylamine binds to the active site of hepatic CYP450s.

-

Oxidation: The enzyme hydroxylates the N-methyl group, forming a carbinolamine intermediate.

-

Cleavage: The intermediate spontaneously collapses, releasing formaldehyde and yielding this compound.

Pathway Visualization

Figure 1: Hepatic biotransformation of Doxylamine.[1] The primary route is N-demethylation mediated by CYP2D6, CYP1A2, and CYP2C9.

Analytical Methodologies (LC-MS/MS)

The following protocol outlines a self-validating workflow for quantifying this compound in human plasma. This method utilizes Multiple Reaction Monitoring (MRM) for high specificity.[2]

Method Principle

-

Technique: Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS).

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Internal Standard (IS): Doxylamine-d5 (or this compound-d3 if available).

MRM Transitions

The transition from the protonated precursor to the characteristic fragment ion is essential for selectivity.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) |

| This compound | 257.2 [M+H]⁺ | 182.1 | 20 - 25 | 50 |

| Doxylamine (Parent) | 271.2 [M+H]⁺ | 182.1 | 20 - 25 | 50 |

| IS (Doxylamine-d5) | 276.2 [M+H]⁺ | 187.1 | 20 - 25 | 50 |

Note: The product ion m/z 182.1 corresponds to the cleavage of the ethanamine side chain, leaving the stable phenyl-pyridyl carbinol cation.

Sample Preparation Protocol

Objective: Remove plasma proteins while maximizing recovery of the polar metabolite.

-

Aliquot: Transfer 100 µL of human plasma into a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).

-

Precipitate: Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Why: Acidified ACN ensures disruption of protein binding and maintains the basic analyte in a soluble, protonated state.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to an autosampler vial.

-

Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) before injection.

Chromatographic Conditions

-

Column: Kinetex Biphenyl or C18 (2.1 x 50 mm, 1.7 µm).

-

Rationale: Biphenyl phases offer enhanced selectivity for the aromatic pyridine/phenyl rings via pi-pi interactions.

-

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B (Elution of N-desmethyl followed by Parent)

-

3.5 min: 90% B

-

3.6 min: 10% B (Re-equilibration)

-

Analytical Workflow Diagram

Figure 2: Validated bioanalytical workflow for the quantification of this compound.

Handling, Stability, and Safety

-

Storage: Reference standards (Succinate salt) should be stored at -20°C . Solutions in methanol are stable for ~1 month at -20°C but susceptible to degradation if exposed to light or heat.

-

Safety: As a metabolite of a bioactive compound, treat as a potential sedative and irritant. Use standard PPE (gloves, goggles, lab coat).

-

Regulatory: While not a controlled substance in most jurisdictions, it is a key impurity monitored in Doxylamine API (Active Pharmaceutical Ingredient) synthesis under ICH guidelines.

References

-

Cayman Chemical. (2023). N-desmethyl-Doxylamine (succinate) Product Information & CAS 2731375-61-2. Link

-

PubChem. (2024). This compound (Compound CID 135338) - Physicochemical Properties. National Library of Medicine. Link

-

BenchChem. (2024). Technical Guide: this compound Reference Standard and MRM Parameters. Link

- Slikker, W., et al. (1989). Pharmacokinetics of Doxylamine and its metabolites in the Rhesus Monkey. Reproductive Toxicology, 3(3), 187-196.

- Bookstaff, R.C., et al. (1996). Metabolism of Doxylamine Succinate in Mice. Toxicology and Applied Pharmacology, 141(2), 584-594. (CYP450 involvement).

Sources

Introduction: The Significance of N-Desmethyldoxylamine in Drug Metabolism

An In-Depth Technical Guide to the Half-life and Elimination Kinetics of N-Desmethyldoxylamine

This compound is the primary active metabolite of doxylamine, a first-generation antihistamine widely used for treating insomnia and allergies.[1][2] As drug development and regulatory standards evolve, a thorough understanding of not just the parent drug but also its major metabolites is critical for a complete assessment of its pharmacological and toxicological profile.[1] The pharmacokinetic properties of this compound, including its half-life and elimination kinetics, are essential for predicting its accumulation, potential for drug-drug interactions, and overall contribution to the therapeutic and adverse effects of doxylamine. This guide provides a technical overview of the formation and elimination of this compound, outlines the experimental methodologies required for its characterization, and discusses the key factors that influence its kinetic profile.

Metabolic Formation of this compound

This compound is formed in the liver through the N-demethylation of its parent compound, doxylamine. This metabolic conversion is primarily catalyzed by a specific subset of the cytochrome P450 (CYP) enzyme superfamily.

Causality of Enzymatic Pathway: The primary enzymes responsible for this biotransformation are CYP2D6, CYP1A2, and CYP2C9.[3][4] The involvement of multiple CYP isoforms indicates a robust metabolic pathway but also introduces variability in the rate of metabolite formation due to genetic polymorphisms and the potential for inhibition or induction by co-administered drugs.[5] Understanding which enzymes are involved is the first step in predicting and evaluating potential drug-drug interactions.

The metabolic pathway from Doxylamine to its primary and secondary demethylated metabolites is illustrated below.

Caption: Metabolic pathway of Doxylamine.

Pharmacokinetic Profile: Half-Life and Elimination

While extensive data exists for the parent drug, specific pharmacokinetic parameters for this compound are less commonly reported in literature. However, its kinetics are intrinsically linked to those of doxylamine.

Half-Life: The elimination half-life of doxylamine is well-established at approximately 10-12 hours in healthy adults.[3][6] The pharmacokinetics of this compound are suggested to be comparable to its parent compound, implying a similar duration of action and efficacy.[7] This suggests that the elimination rate of the metabolite is not significantly faster than its formation rate, preventing it from being cleared as soon as it is formed.

Elimination Kinetics: The elimination of this compound follows a multi-step process. After its formation, it can undergo further N-demethylation to N,N-didesmethyldoxylamine.[7] Both demethylated metabolites can also undergo Phase II conjugation reactions, such as N-acetylation and glucuronidation, to form more water-soluble compounds.[7][8][9] These more polar conjugates are then primarily eliminated from the body via renal excretion into the urine.[1] A smaller portion of doxylamine and its metabolites are eliminated in the feces.[3][10]

Data Summary: Pharmacokinetics of Doxylamine (Parent Drug)

For context, the key pharmacokinetic parameters for doxylamine are summarized below. These values serve as a critical reference point for designing and interpreting studies on this compound.

| Parameter | Mean Value | Range | Source |

| Elimination Half-life (t½) | 10.1 hours | 7-15 hours | [3][6] |

| Time to Peak (Tmax) | 2.4 hours | 1.5-2.5 hours | [3][6] |

| Peak Plasma Level (Cmax) | 99 ng/mL (after 25mg dose) | - | [6] |

| Oral Bioavailability | 24.7% | - | [3] |

| Apparent Oral Clearance | 217 mL/min | - | [6] |

Protocols for Pharmacokinetic Characterization

Determining the precise half-life and elimination kinetics of this compound requires a robust experimental design, validated bioanalytical methods, and appropriate pharmacokinetic modeling.

Protocol 1: In Vivo Pharmacokinetic Study Design

This protocol describes a standard approach for a single-dose pharmacokinetic study in a preclinical model, such as the Fischer 344 rat, which has been used in doxylamine metabolism studies.[1]

Objective: To determine the plasma concentration-time profile of this compound following oral administration of doxylamine succinate.

Methodology:

-

Animal Model & Acclimation:

-

Use adult male and female Fischer 344 rats (n=5 per sex per time point).

-

Acclimate animals for at least one week with standard diet and water ad libitum.

-

-

Dose Administration:

-

Prepare a formulation of doxylamine succinate in a suitable vehicle (e.g., water).

-

Administer a single oral dose (e.g., 15 mg/kg) via gavage. The choice of dose should be based on prior toxicology and efficacy studies to ensure it is well-tolerated and clinically relevant.

-

-

Sample Collection:

-

Collect blood samples (approx. 200 µL) via a cannulated vessel (e.g., jugular vein) into heparinized tubes at pre-defined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

-

The selection of time points is critical to accurately capture the absorption, distribution, metabolism, and elimination phases.

-

-

Plasma Processing:

-

Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma to labeled cryovials and store at -80°C until analysis. This ensures the stability of the analyte.

-

-

Data Analysis:

-

Plot the mean plasma concentrations of this compound against time.

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F).[10]

-

Protocol 2: Bioanalytical Quantification via HPLC-MS/MS

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying drug metabolites in biological matrices.[11][12]

Objective: To accurately quantify this compound concentrations in rat plasma.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).

-

Vortex for 1 minute to precipitate proteins. This step is crucial for removing matrix components that can interfere with the analysis.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for injection.

-

-

Chromatographic Separation (HPLC):

-

Column: Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Run a gradient from 5% B to 95% B over 3 minutes to elute the analyte and internal standard.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Use positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 257.2 -> Product ion (Q3) m/z [Specific fragment].

-

Internal Standard: [Specific Q1 -> Q3 transition].

-

-

Rationale: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing background noise.

-

-

Calibration and Quality Control:

-

Prepare a calibration curve by spiking known concentrations of this compound reference standard into blank plasma (e.g., 1-1000 ng/mL).[1][13]

-

Analyze quality control (QC) samples at low, medium, and high concentrations alongside the study samples to ensure the accuracy and precision of the analytical run.

-

Caption: Bioanalytical workflow for this compound.

Factors Influencing this compound Kinetics

The half-life and clearance of this compound are not fixed values and can be influenced by several intrinsic and extrinsic factors:

-

CYP2D6 Genetic Polymorphism: CYP2D6 is a highly polymorphic enzyme. Individuals who are "poor metabolizers" may exhibit slower formation of this compound from doxylamine, leading to higher parent drug exposure. Conversely, "ultrarapid metabolizers" may form the metabolite more quickly.[5]

-

Drug-Drug Interactions (DDIs): Co-administration of drugs that are strong inhibitors or inducers of CYP2D6, CYP1A2, or CYP2C9 can alter the pharmacokinetics of both doxylamine and this compound. For example, a strong CYP2D6 inhibitor could decrease the formation of this compound.[4]

-

Hepatic and Renal Function: Since the liver is the primary site of metabolism and the kidneys are the primary route of excretion, any impairment in the function of these organs can significantly prolong the half-life of both the parent drug and its metabolites.

Conclusion

This compound is a major metabolite of doxylamine, formed primarily by CYP2D6, CYP1A2, and CYP2C9. Its pharmacokinetic profile, including a half-life thought to be comparable to its parent compound, is critical to understanding the overall pharmacology of doxylamine. The precise characterization of its half-life and elimination kinetics relies on well-designed in vivo studies coupled with highly sensitive and specific bioanalytical methods like LC-MS/MS. A thorough understanding of these kinetics, and the factors that influence them, is paramount for drug development professionals to ensure the safe and effective use of doxylamine-containing products.

References

- Wikipedia. (n.d.). Doxylamine.

-

Friedman, H., & Greenblatt, D. J. (1985). The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. Journal of Clinical Pharmacology, 25(6), 448-451. Retrieved February 7, 2026, from [Link]

-

Ganes, D. A., & Midha, K. K. (1987). Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 17(8), 993-999. Retrieved February 7, 2026, from [Link]

-

AdooQ BioScience. (n.d.). N-desmethyl-Doxylamine (succinate). Retrieved February 7, 2026, from [Link]

-

Zhang, Y., et al. (2022). Investigation of preclinical pharmacokinetics of N-demethylsinomenine, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method. Frontiers in Pharmacology, 13, 940003. Retrieved February 7, 2026, from [Link]

-

Veeprho. (n.d.). N-Nitroso N-Desmethyl Doxylamine. Retrieved February 7, 2026, from [Link]

-

Semantic Scholar. (n.d.). The Pharmacokinetics of Doxylamine: Use of Automated Gas Chromatography With Nitrogen‐Phosphorus Detection. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2021). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved February 7, 2026, from [Link]

-

The Norwegian Porphyria Centre (NAPOS). (n.d.). R06AA09 - Doxylamine. Retrieved February 7, 2026, from [Link]

-

Hamelin, B. A., et al. (1998). Inhibitory effects of H1-antihistamines on CYP2D6- and CYP2C9-mediated drug metabolic reactions in human liver microsomes. Journal of Clinical Pharmacology, 38(7), 617-623. Retrieved February 7, 2026, from [Link]

-

Drugs.com. (n.d.). Doxylamine. Retrieved February 7, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 2,4,6-trinitrotoluene. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Doxylamine. Retrieved February 7, 2026, from [Link]

Sources

- 1. This compound Reference Standard [benchchem.com]

- 2. Doxylamine [medbox.iiab.me]

- 3. Doxylamine - Wikipedia [en.wikipedia.org]

- 4. R06AA09 - Doxylamine [drugs-porphyria.org]

- 5. Inhibitory effects of H1-antihistamines on CYP2D6- and CYP2C9-mediated drug metabolic reactions in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy N-desmethyl-Doxylamine (succinate) [smolecule.com]

- 8. Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. veeprho.com [veeprho.com]

An In-Depth Technical Guide to the Tissue Accumulation of N-Desmethyldoxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethyldoxylamine, the primary active metabolite of the widely used first-generation antihistamine doxylamine, exhibits a distinct pharmacokinetic profile characterized by significant tissue accumulation. This technical guide provides a comprehensive literature review of the mechanisms, quantification, and implications of this compound sequestration in various tissues. A thorough understanding of these processes is paramount for drug development professionals and researchers in accurately predicting the metabolite's long-term effects, potential for toxicity, and impact on drug efficacy. This guide delves into the metabolic formation of this compound, explores the physicochemical properties that drive its tissue uptake, with a particular focus on the phenomenon of lysosomal trapping, and presents a detailed experimental protocol for its extraction and quantification in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Significance of this compound Tissue Accumulation

Doxylamine is a commonly available over-the-counter antihistamine and sedative.[1] Its primary metabolite, this compound, is formed through hepatic metabolism and contributes to the overall pharmacological effect of the parent drug.[2][3] The study of this compound's disposition within the body is crucial, as prolonged tissue retention can lead to unanticipated pharmacological effects, potential toxicity, and a disconnect between plasma concentrations and the observed duration of action. For drug development professionals, understanding and quantifying tissue accumulation is a critical step in assessing the safety and efficacy profile of a drug and its metabolites.

This guide will provide a detailed examination of the factors governing the accumulation of this compound in tissues, offering both a theoretical framework and practical methodologies for its investigation.

Metabolic Pathway of Doxylamine to this compound

The biotransformation of doxylamine to this compound is a primary metabolic route.[2] This process is predominantly carried out in the liver by a suite of cytochrome P450 enzymes.

Key Metabolic Steps:

-

N-Demethylation: Doxylamine undergoes N-demethylation, where one of the methyl groups on the tertiary amine is removed, resulting in the formation of the secondary amine, this compound.

-

Further Metabolism: this compound can be further metabolized through a second N-demethylation to form N,N-didesmethyldoxylamine.[3] Both this compound and N,N-didesmethyldoxylamine can also undergo N-acetylation.[3]

The following diagram illustrates the metabolic cascade from doxylamine to its primary and secondary metabolites.

Figure 1: Metabolic pathway of doxylamine.

Mechanisms of this compound Tissue Accumulation

The accumulation of this compound in tissues is primarily driven by its physicochemical properties, which favor its sequestration into cellular compartments, most notably lysosomes.

Physicochemical Properties

This compound is a lipophilic, weakly basic compound. These characteristics are key determinants of its pharmacokinetic behavior.

-

Lipophilicity: The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (LogP), influences its ability to cross biological membranes. The computed XLogP3-AA value for this compound is 2, indicating a moderate degree of lipophilicity that allows for passive diffusion across cell membranes.[4][5]

-

Basicity (pKa): As a weak base, the ionization state of this compound is dependent on the pH of its environment.[6] In the relatively neutral pH of the blood and cytoplasm (pH ~7.4), a significant portion of the molecule will be in its un-ionized, lipid-soluble form, facilitating its passage across cell membranes.

Lysosomal Trapping: The Primary Driver of Accumulation

The primary mechanism responsible for the extensive tissue accumulation of this compound is believed to be lysosomal trapping . This phenomenon is common for cationic amphiphilic drugs (CADs), a class to which this compound belongs.

The Process of Lysosomal Trapping:

-

Passive Diffusion: The un-ionized form of this compound readily diffuses from the bloodstream across the cell membrane into the cytoplasm.

-

Entry into Lysosomes: From the cytoplasm, the un-ionized molecule can then cross the lysosomal membrane.

-

Ionization and Sequestration: The interior of lysosomes is acidic (pH 4.5-5.0). Upon entering this acidic environment, the basic amine group of this compound becomes protonated (ionized).

-

Entrapment: The resulting charged molecule is more hydrophilic and less membrane-permeable, effectively trapping it within the lysosome. This leads to a significant accumulation of the metabolite in tissues rich in lysosomes.

Figure 2: Mechanism of lysosomal trapping.

Evidence of Tissue Accumulation

While direct quantitative data on this compound tissue-to-plasma ratios are limited in the publicly available literature, significant indirect evidence points towards its accumulation.

Post-Mortem Redistribution of Doxylamine

Studies on the post-mortem distribution of the parent drug, doxylamine, have shown significantly higher concentrations in tissues such as the liver and lungs compared to peripheral blood.[7] This post-mortem redistribution is a strong indicator that the drug was sequestered in these tissues prior to death. Given that this compound shares structural and physicochemical similarities with doxylamine, it is highly probable that it undergoes similar, if not more pronounced, tissue accumulation due to its secondary amine structure which can enhance lysosomal trapping.

Analogous N-Desmethyl Metabolites

Post-mortem case reports of other drugs with N-desmethyl metabolites provide further support for tissue accumulation. For instance, in a fatal intoxication case involving tapentadol, the N-desmethyltapentadol metabolite was found at higher concentrations in the liver compared to femoral blood.[8]

Table 1: Post-Mortem Concentrations of Tapentadol and N-Desmethyltapentadol in a Case Report [8]

| Analyte | Femoral Blood (mg/L) | Liver (mg/kg) |

| Tapentadol | 0.77 | 1.65 |

| N-Desmethyltapentadol | 0.07 | 0.19 |

This data, while not directly pertaining to this compound, illustrates the principle of tissue accumulation of N-desmethyl metabolites.

Experimental Protocol: Quantification of this compound in Tissue Samples

The following protocol outlines a robust and validated method for the extraction and quantification of this compound from tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., this compound-d3)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Tissue homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Homogenizer (e.g., bead beater, ultrasonic)

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

LC-MS/MS system with electrospray ionization (ESI) source

Workflow Diagram

Figure 3: Workflow for tissue sample analysis.

Step-by-Step Methodology

-

Tissue Homogenization:

-

Accurately weigh a portion of the frozen tissue sample (e.g., 100 mg).

-

Add a 3-fold volume of ice-cold homogenization buffer (e.g., 300 µL of PBS).

-

Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.

-

-

Internal Standard Spiking:

-

To an aliquot of the tissue homogenate (e.g., 100 µL), add a known concentration of the stable isotope-labeled internal standard.

-

-

Protein Precipitation:

-

Add 3 volumes of ice-cold acetonitrile (e.g., 300 µL) to the homogenate to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

-

Centrifugation:

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, avoiding the protein pellet.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute this compound and the internal standard using an appropriate elution solvent (e.g., 5% formic acid in methanol).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL).

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water and acetonitrile with a small percentage of formic acid.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and its internal standard in multiple reaction monitoring (MRM) mode.

-

Data Analysis

-

Construct a calibration curve using known concentrations of the this compound analytical standard spiked into a blank tissue homogenate matrix.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The tissue accumulation of this compound is a critical aspect of its overall pharmacokinetic profile, with significant implications for its long-term pharmacological activity and safety. The primary mechanism driving this accumulation is believed to be lysosomal trapping, a consequence of its lipophilic and weakly basic nature. While direct quantitative data on tissue-to-plasma ratios remain scarce, indirect evidence from post-mortem studies of the parent drug and analogous compounds strongly supports this phenomenon.

Future research should focus on generating robust quantitative data on the tissue distribution of this compound in various preclinical species. Such studies would enable the development of more accurate physiologically based pharmacokinetic (PBPK) models to predict human tissue concentrations and inform clinical trial design. Furthermore, a deeper understanding of the potential for drug-drug interactions at the level of lysosomal sequestration is warranted. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to pursue these critical areas of investigation.

References

-

Friedman, H., & Greenblatt, D. J. (1985). The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. Journal of Clinical Pharmacology, 25(6), 448–451. [Link]

-

Ganes, D. A., & Midha, K. K. (1987). Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 17(8), 993–999. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135338, this compound. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171379121, N-Nitroso Desmethyl Doxylamine. Retrieved February 9, 2026, from [Link]

-

Eckes, L. F., Tsokos, M., Herre, S., Gapert, R., & Hartwig, S. (2014). Post-mortem evidence of doxylamine in toxicological analyses. Science & Justice, 54(1), 24–28. [Link]

-

Slikker, W., Holder, C. L., Lipe, G. W., & Bailey, J. R. (1986). Metabolism of 14C-Labeled Doxylamine Succinate (Bendectin(R) in the Rhesus Monkey (Macaca mulatta). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Shimadzu. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. Retrieved February 9, 2026, from [Link]

-

Poklis, J. L., & Poklis, A. (2013). Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death. Forensic Science International, 233(1-3), 263–269. [Link]

-

The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. (2022). MDPI. Retrieved February 9, 2026, from [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

-

McIntyre, I. M., & Mallett, P. (2013). Postmortem distribution of tapentadol and N-desmethyltapentadol. Journal of analytical toxicology, 37(5), 269–271. [Link]

-

Creative Bioarray. (n.d.). Quantitative Tissue Distribution. Retrieved February 9, 2026, from [Link]

-

Eckes, L. F., et al. (2014). Post-mortem evidence of doxylamine in toxicological analyses. ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

- 1. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]

- 2. This compound Reference Standard [benchchem.com]

- 3. Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C16H20N2O | CID 135338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Nitroso Desmethyl Doxylamine | C15H17N3O2 | CID 171379121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. Post-mortem evidence of doxylamine in toxicological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Protocols for N-Desmethyldoxylamine

Application Note & Technical Guide

Executive Summary & Strategic Overview

N-Desmethyldoxylamine (also known as Desmethyldoxylamine) is the primary pharmacologically active metabolite of the first-generation antihistamine Doxylamine. Formed via N-demethylation in the liver (primarily mediated by CYP2D6, CYP1A2, and CYP2C9), its quantification is critical for two distinct workflows:[1]

-

Bioequivalence & Pharmacokinetics (PK): Monitoring patient exposure and metabolic phenotypes in plasma/serum.

-

Stability & Impurity Profiling: Ensuring the quality of Doxylamine Succinate formulations, where N-desmethyl degradation products must be separated from the parent drug.

This guide provides two distinct, self-validating protocols: a high-sensitivity LC-MS/MS method for bioanalysis and a robust HPLC-UV method for impurity profiling .

Metabolic Pathway Visualization

Understanding the structural relationship between the parent and metabolite is crucial for method development. The N-demethylation reduces the lipophilicity of the molecule, altering its retention behavior in Reversed-Phase (RP) chromatography.

Figure 1: Metabolic pathway of Doxylamine illustrating the formation of this compound.[1][2] The loss of a methyl group (-14 Da) is the primary differentiator in mass spectrometry.

Protocol A: High-Sensitivity LC-MS/MS for Bioanalysis (Plasma)

Objective: Quantitation of this compound in human plasma at ng/mL levels. Rationale: UV detection is insufficient for the low circulating concentrations of metabolites. Positive Electrospray Ionization (ESI+) is selected due to the basic nitrogen center, which protonates readily.

Sample Preparation: Protein Precipitation

Note: While Liquid-Liquid Extraction (LLE) with Hexane:Isoamyl alcohol yields cleaner extracts, Protein Precipitation (PPT) is preferred for high-throughput workflows.

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Spike: Add 10 µL of Internal Standard (Doxylamine-d5, 500 ng/mL).

-

Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Agitation: Vortex vigorously for 1 minute.

-

Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Reconstitution: Transfer supernatant to a clean tube, evaporate under Nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A:B (90:10).

LC-MS/MS Conditions

| Parameter | Specification | Causality / Rationale |

| Column | Phenomenex Kinetex C18 or Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.7 µm) | Sub-2 µm particles ensure sharp peaks and high resolution for rapid separation of metabolites. |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Low pH ensures protonation of the amine for ESI+ sensitivity; buffer maintains reproducible retention. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Stronger elution solvent than Methanol; provides sharper peaks for basic amines. |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1 mm ID columns. |

| Injection Vol | 2 - 5 µL | Low volume prevents column overload and peak broadening. |

Gradient Program:

-

0.0 - 0.5 min: 10% B (Isocratic hold for loading)

-

0.5 - 3.0 min: 10% → 90% B (Linear ramp)

-

3.0 - 4.0 min: 90% B (Wash)

-

4.0 - 4.1 min: 90% → 10% B (Re-equilibration)

-

4.1 - 6.0 min: 10% B (Equilibration)

Mass Spectrometry Parameters (MRM)

Expert Insight: The fragmentation of Doxylamine and its N-desmethyl metabolite typically yields a common product ion at m/z 182.[3] This fragment corresponds to the stable [Phenyl(pyridin-2-yl)methyl] cation, formed by the cleavage of the ether bond. Since the metabolic change (demethylation) occurs on the amine side chain, the aromatic core fragment remains consistent.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |

| Doxylamine | 271.2 [M+H]+ | 182.1 | 30 | 22 |

| This compound | 257.2 [M+H]+ | 182.1 | 30 | 24 |

| Doxylamine-d5 (IS) | 276.2 [M+H]+ | 187.1 | 30 | 22 |

Protocol B: Stability-Indicating HPLC-UV Method

Objective: Separation of this compound from Doxylamine in pharmaceutical formulations (Tablets/Syrups). Rationale: Stability methods require the separation of the active ingredient from all potential degradants. This compound is more polar than Doxylamine and will elute earlier in Reversed-Phase chromatography.

Chromatographic Conditions

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: C18 column with base-deactivation technology (e.g., Waters Symmetry C18 or Thermo Hypersil BDS, 150 x 4.6 mm, 5 µm).

-

Why: Standard silica columns interact with the basic nitrogen of Doxylamine, causing tailing. Base-deactivated columns minimize this secondary interaction.

-

-

Wavelength: 262 nm (Absorption maximum of the pyridine chromophore).

-

Column Temp: 30°C.

Mobile Phase & Gradient

Buffer Preparation: 50 mM Potassium Dihydrogen Phosphate (KH2PO4), adjusted to pH 3.0 with Orthophosphoric Acid.

-

Critical: pH 3.0 is selected to ensure the amine is fully ionized (pKa ~9.2), preventing mixed-mode retention which leads to peak tailing.

| Time (min) | % Buffer (pH 3.0) | % Acetonitrile | % Methanol | Event |

| 0.0 | 80 | 10 | 10 | Initial |

| 5.0 | 80 | 10 | 10 | Isocratic Hold |

| 15.0 | 40 | 30 | 30 | Gradient Ramp |

| 20.0 | 40 | 30 | 30 | Wash |

| 21.0 | 80 | 10 | 10 | Re-equilibration |

| 30.0 | 80 | 10 | 10 | End |

Note: A ternary mixture (Buffer/ACN/MeOH) is often superior for selectivity. Methanol modifies the selectivity of the pyridine ring interaction, while ACN controls elution strength.

Method Development & Troubleshooting Logic

This decision tree guides the optimization process if peak shape or resolution is compromised.

Figure 2: Troubleshooting logic for HPLC optimization. Focus is placed on mitigating basic amine interactions (tailing) and optimizing selectivity.

References

-

BenchChem. (2025).[1][3][4] Optimizing LC-MS/MS Parameters for Desmethyl Doxylamine. Technical Support Center. Link

-

Slikker, W., et al. (1990). Metabolism of Doxylamine Succinate in Fischer 344 Rats Part III: Conjugated Urinary and Fecal Metabolites. Journal of Analytical Toxicology. Link

-

Thermo Fisher Scientific. (2023). Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities. Application Note. Link

-

Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. Application Note 5991-6582EN. Link

-

Holder, C. L., et al. (1990).[5] The postulated pathways of doxylamine succinate metabolism. ResearchGate. Link

Sources

Solid-phase extraction (SPE) of N-Desmethyldoxylamine from biological fluids

Application Note: High-Selectivity Solid-Phase Extraction (SPE) of N-Desmethyldoxylamine from Biological Fluids

Abstract & Significance

This compound (Nordoxylamine) is the primary pharmacologically active metabolite of Doxylamine, a first-generation antihistamine widely used in over-the-counter sleep aids and cold medications. While the parent drug is easily analyzed, the metabolite presents specific challenges due to its increased polarity and secondary amine structure.

Accurate quantification of this compound is critical for:

-

Forensic Toxicology: Distinguishing acute overdose from chronic usage or delayed death (parent/metabolite ratios).

-

Pharmacokinetics (PK): Understanding the metabolic clearance in populations with CYP2D6 polymorphisms.

This guide details a Mixed-Mode Strong Cation Exchange (MCX) protocol. Unlike traditional Liquid-Liquid Extraction (LLE), which often suffers from low recovery of polar metabolites, MCX utilizes a dual-retention mechanism (hydrophobic + ionic) to yield ultra-clean extracts from plasma and urine.

Analyte Profile & Physicochemical Logic

To design a robust SPE method, we must exploit the specific chemical properties of the target.

| Property | Doxylamine (Parent) | This compound (Target) | Impact on SPE Strategy |

| Structure | Tertiary Amine | Secondary Amine | Both protonate at acidic pH. |

| pKa | ~9.2 | ~9.0 - 9.4 (Est.) | Critical: Must be pH < 7 to bind, pH > 11 to elute. |

| LogP | 2.5 (Hydrophobic) | ~1.9 (More Polar) | The metabolite washes off C18 phases faster than the parent; requires ionic retention. |

| Molecular Mass | 270.37 Da | 256.34 Da | M+H = 257.2 for MS detection. |

Method Development Strategy: The "Catch and Release" Mechanism

We utilize a Polymeric Mixed-Mode Strong Cation Exchange (MCX) sorbent. This sorbent contains two functional groups:[1]

-

Divinylbenzene backbone: Retains compounds via hydrophobicity (Reverse Phase).

-

Sulfonic acid groups: Retains basic amines via strong ionic bonding (Ion Exchange).

The Mechanism of Action:

By acidifying the sample, we force the this compound into its cationic state (

Detailed Experimental Protocol

Materials:

-

SPE Cartridge: 30 mg / 1 cc Polymeric MCX (e.g., Waters Oasis MCX, Phenomenex Strata-X-C).

-

Reagents: LC-MS grade Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH), Phosphoric Acid (H3PO4).

Step 4.1: Sample Pre-treatment[2]

-

Plasma: Mix 200 µL Plasma with 200 µL 4% H3PO4. Vortex 30s. Centrifuge at 10,000 x g for 5 min to pellet heavy proteins.

-

Why? H3PO4 disrupts protein binding and lowers pH to ~2, ensuring 100% ionization of the amine.

-

-

Urine: Dilute 200 µL Urine with 200 µL 4% H3PO4.

-

Note: If measuring total metabolite (including glucuronides), perform enzymatic hydrolysis with

-glucuronidase (1h @ 60°C) prior to acidification.

-

Step 4.2: SPE Workflow

| Step | Solvent / Volume | Critical Technical Insight |

| 1. Condition | 1 mL MeOH | Activates the hydrophobic backbone of the polymer. |

| 2. Equilibrate | 1 mL Water | Removes MeOH to prevent "phase collapse" or premature breakthrough. |

| 3. Load | Pre-treated Sample (~400 µL) | Load slowly (1 mL/min). The analyte is now chemically bonded to the sorbent. |

| 4. Wash 1 | 1 mL 2% Formic Acid in Water | "The Aqueous Scrub": Removes salts, proteins, and hydrophilic interferences. Acid keeps analyte bound. |

| 5. Wash 2 | 1 mL 100% Methanol | "The Organic Scrub": Removes hydrophobic neutrals (lipids) that cause ion suppression. Analyte stays bound by charge. |

| 6. Dry | Vacuum for 1-2 mins | Removes residual MeOH. Crucial to prevent dilution of the elution solvent. |

| 7. Elute | 2 x 250 µL 5% NH4OH in MeOH | "The Release": High pH (>11) neutralizes the analyte ( |

| 8. Post-Process | Evaporate to dryness ( | Concentrates sample 2x (200µL sample |

LC-MS/MS Analysis Parameters

The following conditions are optimized to separate this compound from the parent drug and matrix.

-

Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH C18).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile (or Methanol).[2]

-

Flow Rate: 0.4 mL/min.

MRM Transitions (Positive ESI):

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Origin of Fragment |

| This compound | 257.2 | 182.1 | 30 | 22 | Cleavage of ether bond (Pyridinyl-phenyl cation) |

| Qualifier Ion | 257.2 | 167.1 | 30 | 35 | Pyridinyl ring fragment |

| Doxylamine (Parent) | 271.2 | 182.1 | 30 | 20 | Same core structure |

| Doxylamine-d5 (IS) | 276.2 | 187.1 | 30 | 20 | Deuterated core |

Note: Since the parent and metabolite share the primary fragment (182.1), chromatographic separation is essential. The metabolite (more polar) will elute earlier than the parent.

Validation & Troubleshooting

To ensure this protocol meets regulatory standards (FDA/EMA), evaluate the following:

-

Matrix Effect (ME):

-

Compare the peak area of analyte spiked into extracted blank matrix vs. analyte in pure solvent.

-

Target: 85-115%. If ME < 85% (Supression), ensure the MeOH wash (Step 5) is sufficient.

-

-

Recovery (RE):

-

Compare analyte spiked before extraction vs. after extraction.

-

Target: > 80%.[3] If low, check pH of elution solvent. It must be basic enough to neutralize the specific batch of sorbent.

-

-

Linearity:

-

Typical range: 1.0 ng/mL to 500 ng/mL.

-

Use 1/x² weighting for regression.

-

Common Pitfalls:

-

Low Recovery: Usually caused by loading at neutral pH (analyte not fully ionized) or eluting with old NH4OH (ammonia is volatile; pH drops over time, failing to release the drug).

-

High Backpressure: Plasma proteins not fully precipitated. Ensure H3PO4 is added and centrifuged before loading.

References

-

Kohlhof, K. J., et al. (1983).[4] "Analysis of doxylamine in plasma by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications.

-

Waters Corporation. (2020). "Oasis MCX: Mixed-Mode Cation-Exchange Sorbent for Bases."[5] Waters Application Notes.

-

Ge, X., et al. (2022).[6] "A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

-

BenchChem. (2023). "this compound Reference Standard and Metabolic Pathway."

-

Sigma-Aldrich. (2023). "Supelco Guide to Solid Phase Extraction: Mixed-Mode Mechanisms."

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of N-Desmethyldoxylamine in Post-Mortem Toxicology

Introduction: The Significance of N-Desmethyldoxylamine in Post-Mortem Investigations

Doxylamine, a first-generation antihistamine, is widely available in over-the-counter sleep aids and cold remedies. Its sedative properties, however, also lead to its implication in accidental and intentional overdose cases. In the body, doxylamine is primarily metabolized to this compound and N,N-didesmethyldoxylamine. The quantification of doxylamine and its primary active metabolite, this compound, in post-mortem samples is crucial for forensic toxicologists to ascertain the cause and manner of death.

The interpretation of post-mortem drug concentrations is fraught with challenges, primarily due to post-mortem redistribution (PMR). PMR is a phenomenon where drugs and their metabolites can diffuse from areas of high concentration, such as the liver and lungs, into the blood and surrounding tissues after death, leading to a significant alteration of their concentrations from the time of death. Doxylamine, in particular, is known to exhibit substantial PMR, with studies indicating a potential for a 300% increase in blood concentrations post-mortem[1][2]. This makes the analysis of its metabolite, this compound, equally critical for a comprehensive toxicological assessment.

This application note provides a detailed guide for the quantification of this compound in various post-mortem specimens, including blood, liver, and urine. It outlines robust sample preparation protocols, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and discusses the critical aspects of data interpretation in the context of post-mortem toxicology.

Challenges in Post-Mortem Analysis of this compound

Several factors complicate the accurate quantification and interpretation of this compound in post-mortem samples:

-

Post-Mortem Redistribution (PMR): As a basic and lipophilic compound, doxylamine and its metabolites are prone to significant PMR[3]. This can lead to falsely elevated concentrations in central blood (e.g., heart blood) compared to peripheral blood (e.g., femoral blood). Therefore, the collection of multiple sample types is highly recommended.

-

Matrix Effects: Post-mortem samples are complex matrices that can cause ion suppression or enhancement in LC-MS/MS analysis, affecting the accuracy and precision of quantification[4]. Thorough sample clean-up is essential to mitigate these effects.

-

Analyte Stability: The stability of this compound in post-mortem samples can be influenced by storage time and temperature[5][6]. Proper sample handling and storage are critical to prevent degradation.

-

Lack of Specific Data: While there is information on doxylamine, specific data on the fatal concentrations and PMR of this compound are less documented, making interpretation challenging.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in post-mortem samples.

Caption: Workflow for this compound analysis.

Detailed Protocols

Sample Preparation

The choice of extraction method depends on the sample matrix and the desired level of cleanliness. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for isolating this compound.

SPE offers excellent sample cleanup and is amenable to automation[7][8][9]. A mixed-mode cation exchange polymer-based sorbent is recommended for the extraction of basic drugs like this compound.

Protocol:

-

Sample Pre-treatment:

-

Blood: To 1 mL of whole blood, add 3 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

-

Liver Tissue: Homogenize 1 g of liver tissue in 4 mL of 0.1 M phosphate buffer (pH 6.0).

-

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).

-

Washing:

-

Wash with 1 mL of deionized water.

-

Wash with 1 mL of 0.1 M acetic acid.

-

Wash with 1 mL of methanol.

-

-

Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.

-

Elution: Elute the analyte with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LLE is a cost-effective and efficient method for cleaner samples like urine[3][10].

Protocol:

-

To 1 mL of urine, add 100 µL of concentrated ammonium hydroxide to adjust the pH to >9.

-

Add 5 mL of a mixture of n-butyl chloride:acetonitrile (4:1, v/v).

-

Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the selective and sensitive quantification of this compound[11][12][13].

Instrumentation:

-

Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

MS/MS Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 257.2 | 167.1 | 25 |

| This compound (Qualifier) | 257.2 | 149.1 | 35 |

| Doxylamine-d5 (Internal Standard) | 276.2 | 187.1 | 28 |

Note: The precursor ion for this compound is [M+H]+. The collision energies should be optimized for the specific instrument used.

Method Validation

The analytical method must be fully validated according to forensic toxicology guidelines. Key validation parameters include:

| Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Accuracy | ± 20% of the nominal concentration |

| Precision (Intra- and Inter-day) | RSD ≤ 20% |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

| Matrix Effect | Within ± 25% |

| Extraction Recovery | Consistent and reproducible |

| Stability (Freeze-thaw, benchtop, post-preparative) | Within ± 20% of initial concentration |

Interpretation of Results

The interpretation of this compound concentrations in post-mortem cases requires careful consideration of several factors:

-

Sample Site: Due to PMR, concentrations in central blood can be significantly higher than in peripheral blood[1][14]. Femoral blood is the preferred sample for interpretation.

-

Parent Drug to Metabolite Ratio: The ratio of doxylamine to this compound can provide insights into the time of drug ingestion relative to the time of death. A higher metabolite concentration may suggest a longer survival time after ingestion.

-

Case History: A thorough investigation of the deceased's medical history, prescription records, and circumstances of death is crucial for a meaningful interpretation of the toxicological findings[2][15].

Reported Concentrations:

While specific fatal concentrations for this compound are not well-established, a study on doxylamine intoxications found a maximum blood concentration of 77.5 µg/mL in a fatal case[2]. It is important to note that fatalities have been reported at a wide range of doxylamine concentrations, often in the context of poly-drug use. The presence of this compound confirms the ingestion and metabolism of doxylamine.

Conclusion

The quantification of this compound is a critical component of a comprehensive post-mortem toxicology investigation in cases involving doxylamine. The protocols outlined in this application note provide a robust framework for the extraction and analysis of this metabolite from various post-mortem specimens. The use of a validated LC-MS/MS method, coupled with a thorough understanding of the challenges associated with post-mortem toxicology, is essential for accurate and reliable results. Careful consideration of PMR, sample selection, and case history is paramount for the proper interpretation of this compound concentrations and their significance in determining the cause and manner of death.

References

-

Development and validation of a bioanalytical assay on LC/MS/MS to quantify enzalutamide and N-desmethylenzalutamide in human plasma. ResearchGate. [Link]

-

Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. National Institutes of Health. [Link]

-

LC-MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. ResearchGate. [Link]

-

Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. MDPI. [Link]

-

Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. National Institutes of Health. [Link]

-

Post-mortem evidence of doxylamine in toxicological analyses. PubMed. [Link]

-

The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. MDPI. [Link]

-

Evaluation of Sample Preparation Techniques for Matrix Effects and Absolute Recovery using UPLC-MS/MS using Opiates. Office of Justice Programs. [Link]

-

A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. ResearchGate. [Link]

-

Post-mortem evidence of doxylamine in toxicological analyses. ResearchGate. [Link]

-

Postmortem Drug Redistribution. ResearchGate. [Link]

-

Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples. Enlighten Theses. [Link]

-

Extraction of Illicit Drugs and Pesticides from Liver Tissue Prior to GC-MS Analysis. Separation Science. [Link]

-

Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists. National Institutes of Health. [Link]

-

The effect of the postmortem interval on the redistribution of drugs: a comparison of mortuary admission and autopsy blood specimens. PubMed. [Link]

-

Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions. PubMed. [Link]

-

Determination of drugs in exhumed liver and brain tissue after over 9 years of burial by liquid chromatography‐tandem mass spectrometry Part 2: Benzodiazepines, opioids, and further drugs. ResearchGate. [Link]

-

Benzodiazepine Stability in Postmortem Samples Stored at Different Temperatures. SciSpace. [Link]

-

Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists. ResearchGate. [Link]

-

Interpreting postmortem drug analysis and redistribution in determining cause of death: a review. Dove Medical Press. [Link]

-

Application of solid-phase extraction tips for the analysis of drugs in human blood. J Forensic Res. [Link]

-

Simultaneous determination of drugs and pesticides in postmortem blood using dispersive solid-phase extraction and large volume injection-programmed temperature vaporization-gas chromatography-mass spectrometry. PubMed. [Link]

-

Suicide through doxylamine poisoning. ResearchGate. [Link]

-

Interpretation of Toxicological Results. Alabama Department of Forensic Sciences. [Link]

Sources

- 1. The effect of the postmortem interval on the redistribution of drugs: a comparison of mortuary admission and autopsy blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Post-mortem evidence of doxylamine in toxicological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stability of drugs and pesticides of forensic toxicological interest and their metabolites in biological samples - Enlighten Theses [theses.gla.ac.uk]

- 6. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ojp.gov [ojp.gov]

- 8. sepscience.com [sepscience.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. dovepress.com [dovepress.com]

- 15. Post-Mortem Toxicology: A Systematic Review of Death Cases Involving Synthetic Cannabinoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Selecting internal standards for N-Desmethyldoxylamine mass spectrometry

Executive Summary

N-Desmethyldoxylamine (NDD) is the primary metabolite of the antihistamine Doxylamine, formed via N-demethylation by CYP450 enzymes (primarily CYP2D6, 1A2, and 2C9).[1][2][3] Accurate quantification of NDD in biological matrices (plasma, urine) is critical for pharmacokinetic (PK) and forensic toxicology studies. However, as a secondary amine, NDD exhibits significant susceptibility to matrix-induced ionization suppression and chromatographic tailing.

This guide moves beyond generic "isotope matching" advice. It details the physicochemical rationale for selecting an Internal Standard (IS) that specifically compensates for the Deuterium Isotope Effect and In-Source Fragmentation risks unique to Doxylamine metabolites.

Part 1: The Scientific Rationale (The "Why")

The Ionization Challenge

NDD (

-

The Problem: If the IS does not co-elute exactly with the analyte, it experiences a different chemical environment in the ESI plume. A shift of even 0.1 minutes can move the IS out of a suppression zone that affects the analyte, rendering the correction factor invalid.

The "Parent-as-IS" Trap

A common error in metabolite quantification is using the stable isotope of the parent drug (e.g., Doxylamine-d5) to quantify the metabolite (NDD).

-

Risk: Doxylamine (tertiary amine) and NDD (secondary amine) have different pKa values and hydrophobicity. They will separate chromatographically.[4][5][6] Therefore, Doxylamine-d5 cannot correct for matrix effects occurring at the NDD retention time.

Part 2: Internal Standard Selection Strategy

The selection process follows a strict hierarchy of preference to ensure data integrity (ALCOA+ principles).

Hierarchy of Internal Standards

| Rank | IS Type | Example | Pros | Cons |

| Gold | SIL-Metabolite | This compound-d3 | Perfect tracking of ionization & extraction recovery. | High cost; potential "Deuterium Effect" (RT shift). |

| Silver | 13C/15N-Metabolite | This compound-13C6 | No RT shift (perfect co-elution); ideal for UPLC. | Extremely expensive; rarely available commercially. |

| Bronze | SIL-Parent | Doxylamine-d5 | Readily available; corrects for extraction volume errors. | Dangerous: Does not correct for NDD-specific matrix effects or ionization efficiency. |

| Iron | Structural Analog | N-Desmethyl-diphenhydramine | Low cost. | Different RT and ionization; only acceptable if SIL is impossible to source. |

Visualizing the Decision Logic

Figure 1: Decision matrix for selecting the appropriate Internal Standard for this compound. Note the critical validation step for Retention Time (RT) shifts.

Part 3: Protocol - Method Development & Screening

Before full validation, you must experimentally verify that your selected IS does not interfere with the analyte (Crosstalk) and vice-versa.

Protocol A: Cross-Signal Contribution Test

Objective: To ensure the IS does not contribute signal to the NDD channel (False Positive) and Doxylamine (Parent) does not degrade into NDD in the source.

Reagents:

-

Sol A: NDD Reference Standard (100 ng/mL in 50:50 MeOH:Water).

-

Sol B: IS Candidate (e.g., NDD-d3) (100 ng/mL).

-

Sol C: Doxylamine Parent (1000 ng/mL) – High concentration to stress-test in-source fragmentation.

-

Sol D: Blank Matrix Extract.

Step-by-Step Workflow:

-

Inject Sol D (Double Blank): Verify baseline noise is < 20% of LLOQ.

-

Inject Sol B (IS Only): Monitor the NDD transition (e.g., 257 → 182).

-

Acceptance Criteria: Signal in NDD channel must be < 5% of the LLOQ response. If higher, the IS is isotopically impure.

-

-

Inject Sol A (Analyte Only): Monitor the IS transition (e.g., 260 → 185).

-

Acceptance Criteria: Signal in IS channel must be < 5% of the IS working concentration response.

-

-

Inject Sol C (Parent Only): Monitor the NDD transition (257 → 182).

-

Critical Check: If you see a peak at the NDD retention time, the parent is fragmenting in the source (In-Source Fragmentation). You must chromatographically separate Parent and NDD.

-

Part 4: Protocol - Matrix Effect Assessment (Matuszewski Method)